N-(3-nitrophenyl)-2-(phenylthio)acetamide
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Overview
Description
N-(3-nitrophenyl)-2-(phenylthio)acetamide is an organic compound characterized by the presence of a nitrophenyl group and a phenylthio group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-nitrophenyl)-2-(phenylthio)acetamide typically involves the reaction of 3-nitroaniline with phenylthioacetic acid under specific conditions. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(3-nitrophenyl)-2-(phenylthio)acetamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under specific conditions.
Substitution: The phenylthio group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as thiols and amines can react with the phenylthio group under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenylthioacetamide derivatives.
Scientific Research Applications
N-(3-nitrophenyl)-2-(phenylthio)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Mechanism of Action
The mechanism of action of N-(3-nitrophenyl)-2-(phenylthio)acetamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the phenylthio group can interact with thiol-containing enzymes and proteins. These interactions can modulate various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
N-(3-nitrophenyl)acetamide: Lacks the phenylthio group, resulting in different chemical properties and reactivity.
N-(4-nitrophenyl)-2-(phenylthio)acetamide: Similar structure but with the nitro group in the para position, affecting its electronic properties.
N-(3-aminophenyl)-2-(phenylthio)acetamide: Contains an amino group instead of a nitro group, leading to different biological activities.
Uniqueness
N-(3-nitrophenyl)-2-(phenylthio)acetamide is unique due to the combination of the nitrophenyl and phenylthio groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(3-nitrophenyl)-2-phenylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S/c17-14(10-20-13-7-2-1-3-8-13)15-11-5-4-6-12(9-11)16(18)19/h1-9H,10H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATQSXORPAKKDPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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